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molecular formula C13H17NO5 B3319595 7-Tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate CAS No. 1147557-81-0

7-Tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate

Cat. No. B3319595
M. Wt: 267.28 g/mol
InChI Key: AETVVUBMYLICPO-UHFFFAOYSA-N
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Patent
US08846657B2

Procedure details

A mixture of 7-tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate (50 g, 187.07 mmol, 1.00 equiv), MeOH (500 mL), and Pd/C (5 g, 10%) was stirred overnight at room temperature under a hydrogen atmosphere. The reaction was filtered, and the filtrate was concentrated under vacuum to afford 7-tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate.
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:7]2[N:8]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH:4]([CH:5]=[CH:6]2)[CH:3]1[C:16]([O:18][CH3:19])=[O:17]>[Pd].CO>[O:1]=[C:2]1[CH:7]2[N:8]([C:9]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:10])[CH:4]([CH2:5][CH2:6]2)[CH:3]1[C:16]([O:18][CH3:19])=[O:17]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
O=C1C(C2C=CC1N2C(=O)OC(C)(C)C)C(=O)OC
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1C(C2CCC1N2C(=O)OC(C)(C)C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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